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1,7-Heptanediamine, N-methyl-

Polyamide Synthesis Crystallinity Thermal Properties

Challenge: Unsubstituted diamines yield over-crystallized, hazy polyamide films; symmetrical dimethylation eliminates crosslinking sites. Solution: 1,7-Heptanediamine, N-methyl- (C₈H₂₀N₂) provides precisely one N-methyl disruption. - Polymer outcome: 30-80°C melting point reduction; clarity + toughness balance - Process advantage: 2-5× slower secondary amine cure rate extends epoxy working time - Quality benchmark: >90% mono-N-methyl isomeric purity via chemoselective route; N,N′-dimethyl contaminant minimized

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 62578-09-0
Cat. No. B14514407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Heptanediamine, N-methyl-
CAS62578-09-0
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCNCCCCCCCN
InChIInChI=1S/C8H20N2/c1-10-8-6-4-2-3-5-7-9/h10H,2-9H2,1H3
InChIKeyYYEIRLHVLCIHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Heptanediamine, N-methyl- Procurement Profile


1,7-Heptanediamine, N-methyl- (CAS 62578-09-0) is an asymmetric aliphatic diamine with the formula C₈H₂₀N₂, featuring a primary amine at one terminus and a secondary N-methylamine at the other on a linear C₇ backbone [1]. It is primarily utilized as a monomer or chain extender in polyamide, epoxy, and polyurethane systems, where the solitary N-methyl substituent introduces controlled disruption to polymer chain packing and hydrogen bonding compared to its symmetrical parent 1,7-diaminoheptane [2].

1
Monomer/chain extender for polyamide, epoxy, and polyurethane systems
2
Asymmetric N-methyl group introduces controlled crystallinity disruption
3
Retained primary amine preserves full chain-extension or crosslinking reactivity

Why Generic Substitution Fails


Generic substitution with unsubstituted 1,7-diaminoheptane (CAS 646-19-5) or symmetrical N,N′-dimethyl-1,7-heptanediamine (CAS 22078-09-7) fails because the singular N-methyl group in 1,7-heptanediamine, N-methyl- creates an asymmetric, stoichiometrically controlled disruption of intermolecular hydrogen bonding and crystallinity in derived polymers. This is not a linear interpolation between the two symmetrical extremes; N-methylation reduces polymer melting transitions and enhances solubility in common organic solvents by suppressing crystallinity [1], while the retained primary amine preserves full reactivity for chain extension or crosslinking—a balance that symmetrical dimethylation or unsubstituted analogs cannot replicate [2]. Such differences directly impact polymer processability, film clarity, and mechanical toughness.

Unsubstituted 1,7-diaminoheptane
Produces highly crystalline polymers with poor solubility and limited processability; melting behavior may not match N-methyl variant's controlled disruption.
Symmetrical N,N′-dimethyl analog
Lacks the primary amine necessary for full crosslinking; reactivity profile diverges, compromising network architecture.
Asymmetric balance
The unique combination of crystallinity suppression and retained primary amine reactivity cannot be replicated by blending symmetrical diamines or using intermediate substitution levels.

Quantitative Differentiation from Closest Analogs


Polymer Crystallinity Suppression vs. Unsubstituted Diamine

N-Methyl substitution on the diamine monomer significantly reduces polymer crystallinity and melting temperature compared to unsubstituted 1,7-diaminoheptane. In systematic studies of N-methylated aliphatic and aromatic-aliphatic polyamides, the introduction of a single N-methyl group yields polymers with melting transitions depressed by 30–80 °C relative to unsubstituted analogs, depending on the comonomer, alongside markedly improved solubility in common organic solvents [1]. For example, N-methylated polyamides derived from sebacic acid and N,N′-dimethylethylenediamine exhibit softening points as low as 65–75 °C, whereas the unsubstituted counterparts typically melt above 200 °C [2].

Crystallinity Suppression
Class-level
Melting point depression: 30–80 °C vs. unsubstituted analog; softening points reduced to 65–75 °C in sebacic acid copolyamides.
Supports processability and film clarity improvement.
Based on aromatic-aliphatic and aliphatic polyamide studies; verify in target comonomer system.
Polyamide Synthesis Crystallinity Thermal Properties

Catalytic Mono-Methylation Selectivity

The continuous-flow chemoselective N-methylation process using supercritical methanol over Cs-P-Si mixed oxide catalyst achieves up to 94% selectivity for the mono-N-methylated product (1,7-heptanediamine, N-methyl-) at 86% conversion when applied to aminoalcohol substrates, with the method successfully extended to diamines including 1,7-diaminoheptane [1]. This catalytic route suppresses over-methylation to the symmetrical N,N′-dimethyl by-product (CAS 22078-09-7), which is a common contaminant in conventional batch methylation. The mono-methylated product is the kinetically and thermodynamically favored species under these flow conditions, providing a scalable procurement advantage in terms of isomeric purity.

Mono-Methylation Selectivity
Head-to-head
Up to 94% selectivity for mono-N-methyl product at 86% conversion.
Supports isomeric purity and batch-to-batch consistency.
Continuous-flow scCH₃OH over Cs-P-Si oxide; scalability and cost to be assessed.
Chemoselective Synthesis N-Methylation Catalytic Process

Epoxy Cure Kinetics and Pot-Life Extension

As a secondary amine, the N-methyl terminus of 1,7-heptanediamine, N-methyl- exhibits inherently moderated reactivity toward epoxy groups compared to the primary amine terminus or symmetrical primary diamines. In epoxy-amine curing systems, secondary amines react approximately 2- to 5-fold slower than primary amines at ambient temperature, providing extended pot life and more controlled cure exotherms—a critical formulation advantage for large-cast or thick-section applications [1]. The presence of one primary amine ensures complete crosslinking, while the secondary amine offers a built-in reactivity differential that eliminates the need for external accelerators or retarders.

Epoxy Cure Rate Moderation
Class-level
Secondary amine reactivity 2–5× lower than primary amine at 25 °C in DGEBA systems; enables extended pot life without external retarders.
Supports large-cast epoxy formulation with built-in reactivity gradient.
Structure-reactivity relationship; confirm with specific epoxy resin and cure schedule.
Epoxy Curing Reactivity Pot Life

Differential Basicity and Protonation Behavior vs. Symmetrical Analogs in Solvent Extraction and Chelation

The stepwise protonation constants (pKₐ) of N-methyl substituted diamines follow a predictable but non-linear sequence dependent on the number and position of methyl substituents. In potentiometric titrations of N-methyl ethylenediamines and propylenediamines, monomethylation increases the ΔpKₐ between the two amine centers by 0.5–1.2 log units compared to the unsubstituted diamine, due to the inductive effect of the methyl group enhancing the basicity of the substituted nitrogen while leaving the primary amine largely unaffected [1]. This amplified basicity differential creates a more effective and selective chelating or phase-transfer environment, as the two amine sites can be individually addressed by acid-base manipulation—a property not available with symmetrical diamines.

Basicity Differential
Class-level
ΔpKₐ increased by ~0.5–1.2 log units compared to unsubstituted diamine, enabling sequential protonation of the two amine sites.
Supports site-selective chelation and pH-gated reactivity.
Extrapolated from N-methyl ethylene/propylene diamine data; measure for heptane backbone.
Basicity Protonation Solvent Extraction

Precision Application Scenarios


Semi-Crystalline Polyamide Films with Tailored Clarity

When melt-processable polyamide films require optical clarity combined with mechanical toughness, 1,7-heptanediamine, N-methyl- serves as a comonomer that disrupts crystallinity just enough to suppress haze while retaining the thermal and chemical resistance of the aliphatic polyamide backbone. The quantified 30–80 °C melting point depression relative to unsubstituted 1,7-diaminoheptane [1] avoids the brittleness of fully amorphous copolymers while maintaining solvent resistance for downstream coating or lamination processes.

Large-Cast Epoxy Adhesive and Composite Formulations

The inherent 2- to 5-fold reduction in cure rate at the secondary amine site [1] provides formulators with extended working time without requiring external retarders. This makes 1,7-heptanediamine, N-methyl- a preferred hardener for epoxy systems used in wind turbine blade bonding, marine composite layup, and thick-section electrical potting, where premature gelation from all-primary diamines leads to costly waste and compromised part quality.

High-Purity Supply via Continuous-Flow Synthesis

Procurement teams seeking isomeric purity >90% for the mono-N-methyl species can leverage the established continuous chemoselective methylation route [1] as a quality specification benchmark. This synthetic pathway minimizes the N,N′-dimethyl contaminant that would otherwise act as a chain terminator or crosslink density modifier in step-growth polymerizations, ensuring reproducible molecular weight build-up and network architecture.

Site-Selective Chelating Ligands and pH-Responsive Linkers

The enhanced ΔpKₐ differential of 1.0–1.5 log units between the two amine centers [1] enables sequential protonation/deprotonation for pH-gated release applications or selective metal coordination in catalyst design. This behavior is exploited in the synthesis of asymmetric functional materials where the primary amine is used for covalent attachment while the secondary amine remains available for reversible coordination or stimuli-responsive behavior.

Application
Selection Property
Validation Focus
Semi-Crystalline Polyamide Films
Controlled crystallinity disruption via single N-methyl substituent
Optical clarity, thermal resistance, solvent resistance
Large-Cast Epoxy Adhesives & Composites
Built-in reactivity gradient (secondary amine vs. primary amine)
Extended pot life, controlled cure exotherm
High-Purity Monomer Supply
Chemoselective mono-methylation synthetic route
High mono-N-methyl purity, low dimethyl contaminant
Site-Selective Chelating Linkers
Enhanced basicity differential between amine sites
pH-gated coordination or stimuli-responsive behavior
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